5,5-Di(propan-2-yl)imidazolidine-2,4-dione

Beschreibung

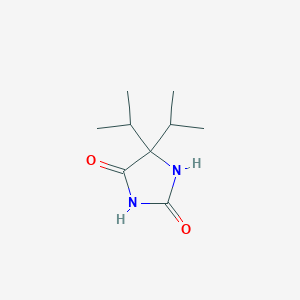

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5-di(propan-2-yl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-5(2)9(6(3)4)7(12)10-8(13)11-9/h5-6H,1-4H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYKGWCUSJAWEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)N1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286671 | |

| Record name | 5,5-Di(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52532-01-1 | |

| Record name | NSC47000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-Di(propan-2-yl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques in Hydantoin Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. For 5,5-di(propan-2-yl)imidazolidine-2,4-dione, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Unambiguous Structural Elucidation via ¹H and ¹³C NMR

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two isopropyl groups are chemically equivalent. This would result in two signals: a doublet for the six equivalent methyl protons (CH₃) and a septet for the two equivalent methine protons (CH). The N-H protons of the hydantoin (B18101) ring would appear as one or two broad singlets, depending on the solvent and concentration, and their chemical shift can be influenced by hydrogen bonding.

The ¹³C NMR spectrum will provide further confirmation of the structure. Key signals include those for the carbonyl carbons (C=O) of the hydantoin ring, the quaternary carbon at the 5-position (C5), and the carbons of the isopropyl groups. The chemical shifts of the carbonyl carbons in hydantoins typically appear in the downfield region of the spectrum. libretexts.org The quaternary C5 carbon, substituted with two isopropyl groups, will also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 7.5 - 10.5 | - |

| C=O (C2, C4) | - | 155 - 175 |

| C5 | - | 60 - 75 |

| CH (isopropyl) | 2.0 - 2.5 | 30 - 40 |

| CH₃ (isopropyl) | 0.9 - 1.2 | 15 - 20 |

Note: Predicted values are based on data from analogous structures and general NMR principles. chemicalbook.comnih.govpdx.edulibretexts.org

Application of 2D NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Comprehensive Assignment

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex hydantoin derivatives. nih.govopenmedscience.combas.bg

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the methine proton and the methyl protons of the isopropyl groups, confirming their connectivity. rsc.orgscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the isopropyl groups to their corresponding carbon signals. bas.bgrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations. Key correlations would be observed from the methyl and methine protons of the isopropyl groups to the quaternary C5 carbon. Additionally, correlations from the N-H protons to the carbonyl carbons (C2 and C4) and the C5 carbon would firmly establish the hydantoin ring structure. nih.govbas.bgrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the protons of the isopropyl groups and the N-H protons, aiding in conformational analysis. openmedscience.commdpi.com

¹⁵N NMR for Characterization of Nitrogen Atoms

¹⁵N NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of the nitrogen atoms in the hydantoin ring. nih.gov The chemical shifts of the nitrogen atoms are sensitive to substitution and protonation state. nih.gov For this compound, two ¹⁵N signals would be expected, corresponding to the two nitrogen atoms in the hydantoin ring. The chemical shifts would likely fall in the range typical for amide-like nitrogens. The use of inverse-detected 2D experiments, such as ¹H-¹⁵N HMBC, can greatly enhance the sensitivity and facilitate the assignment of these signals. openmedscience.com

NMR-Based Conformational Analysis in Solution, including DMSO Titration Experiments

The conformation of the hydantoin ring and the orientation of the isopropyl substituents can be investigated using NMR techniques. The rotational freedom around the C5-CH bonds of the isopropyl groups might be sterically hindered, which could be studied by variable temperature NMR experiments.

DMSO titration experiments, where increasing amounts of a hydrogen-bond-accepting solvent like DMSO-d₆ are added to a solution of the compound in a non-polar solvent, can be used to identify which N-H proton is more sterically shielded or involved in intramolecular hydrogen bonding. This is achieved by monitoring the change in the chemical shift of the N-H protons. While direct studies on this compound are not available, similar methodologies have been applied to other heterocyclic systems to understand their solution-state behavior. mdpi.com

Utility of Isotope-Labeling in NMR Studies of Hydantoins

Isotope labeling, particularly with ¹³C and ¹⁵N, is a powerful tool in NMR studies of hydantoins, especially for elucidating reaction mechanisms, studying metabolic pathways, or simplifying complex spectra. openmedscience.com For instance, synthesizing this compound using ¹³C-labeled acetone (B3395972) as a starting material in a Bucherer-Bergs reaction would result in a labeled C5 and isopropyl methyl carbons. This would significantly enhance the signal intensity of these carbons in the ¹³C NMR spectrum and could be used in tracer studies. Similarly, using ¹⁵N-labeled urea (B33335) or cyanide in the synthesis would introduce ¹⁵N atoms into the hydantoin ring, facilitating ¹⁵N NMR studies. openmedscience.com

Vibrational Spectroscopy

The FTIR spectrum is expected to show strong absorption bands corresponding to the N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations will give rise to intense bands around 1700-1780 cm⁻¹. The spectrum will also feature bands for C-H stretching and bending vibrations of the isopropyl groups.

Raman spectroscopy provides complementary information. The symmetric stretching of the hydantoin ring and the C-C stretching of the isopropyl groups are often more prominent in the Raman spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretching | 3200 - 3400 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=O stretching | 1700 - 1780 |

| N-H bending | 1500 - 1600 |

| CH₃ bending | 1370 - 1470 |

| Hydantoin ring vibrations | 1000 - 1300 |

Note: Predicted values are based on data from analogous structures and general vibrational spectroscopy principles. nih.govchemicalbook.comchemicalbook.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The hydantoin ring itself gives rise to several distinct peaks. The N-H stretching vibrations of the amine groups within the ring typically appear as sharp bands in the 3300 to 3500 cm⁻¹ region. libretexts.org Primary amines (R-NH₂) exhibit two bands (one for symmetric and one for asymmetric stretching), while secondary amines (R₂N-H), like those in the hydantoin ring, show a single N-H stretching band. libretexts.org The carbonyl (C=O) groups are easily identifiable due to their strong, sharp absorptions in the range of 1670 to 1780 cm⁻¹. pressbooks.pub In the hydantoin structure, two distinct carbonyl peaks are often observed: one for the C4=O group adjacent to one nitrogen atom and another for the C2=O group situated between two nitrogen atoms. nih.gov

The isopropyl substituents introduce characteristic alkane vibrations. Strong absorptions due to C-H stretching in the sp³ hybridized carbons of the isopropyl groups are expected between 2850 and 2960 cm⁻¹. pressbooks.pub Additionally, C-H bending vibrations for these groups appear in the 1370-1470 cm⁻¹ range.

Table 1: Predicted FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Amide (Hydantoin Ring) | Medium, Sharp |

| 2850 - 2960 | C-H Stretch | Isopropyl groups | Strong |

| ~1770 | C=O Stretch (Asymmetric) | Ureide (N-CO-N) at C2 | Strong, Sharp |

| ~1720 | C=O Stretch (Symmetric) | Amide (N-CO-C) at C4 | Strong, Sharp |

| 1470 - 1450 | C-H Bend (Scissoring) | -CH₂- / -CH(CH₃)₂ | Variable |

Comparative Analysis of Vibrational Frequencies and Assessment of Substituent Effects

The nature of the substituent at the C5 position of the hydantoin ring significantly influences the molecule's electronic and structural properties, which is reflected in its vibrational frequencies. aip.org A comparative analysis between 5,5-diisopropylhydantoin and simpler analogues like 5,5-dimethylhydantoin (B190458) or the parent hydantoin reveals the steric and electronic effects of the bulky isopropyl groups.

Studies on substituted hydantoins have shown that the presence of non-hydrogen substituents at the C5 position can reduce the π-electron delocalization within the ring, leading to a higher sp³ character for the C5 atom. aip.org The two isopropyl groups in 5,5-diisopropylhydantoin, being larger than methyl groups, would be expected to enhance this effect. This alteration in electron distribution can cause shifts in the vibrational frequencies of the adjacent carbonyl groups.

The electron-donating nature of the alkyl groups (isopropyl) influences the electronic environment of the carbonyls. This effect, combined with the steric strain introduced by the bulky groups, can lead to slight variations in the C=O stretching frequencies compared to less substituted hydantoins. For instance, the C4=O and C2=O bond lengths can be affected by the degree of π electronic delocalization from the nitrogen atoms to these bonds. aip.org In hydantoins substituted at C5, a reduction in π delocalization around this carbon is observed. aip.org This can subtly alter the force constants of the carbonyl bonds, causing shifts of a few wavenumbers in the IR spectrum. Comparing the spectrum of 5,5-diisopropylhydantoin with that of 5,5-diphenylhydantoin, where the phenyl groups are electron-withdrawing, would show opposite effects on the carbonyl stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₉H₁₆N₂O₂.

Using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass can be calculated with high precision.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂O₂ |

| Calculated Monoisotopic Mass | 184.12118 Da |

| Common Adducts (Predicted m/z) | [M+H]⁺: 185.12846 |

| [M+Na]⁺: 207.11040 |

An experimental HRMS measurement confirming the mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the assigned chemical formula, distinguishing it from other potential formulas with the same nominal mass.

Electron Ionization Mass Spectrometry (EIMS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EIMS) involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure.

For this compound, the molecular ion peak ([M]⁺•) would be observed at m/z = 184. The primary fragmentation pathways are expected to involve the substituents at the C5 position and the cleavage of the hydantoin ring itself. A key fragmentation process for compounds with tertiary carbons is alpha-cleavage.

The most prominent fragmentation would likely be the loss of one of the isopropyl groups as a radical (•C₃H₇, mass 43), resulting in a stable tertiary carbocation.

Table 3: Predicted EIMS Fragmentation for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 184 | [C₉H₁₆N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 141 | [M - C₃H₇]⁺ | α-cleavage: Loss of an isopropyl radical |

| 99 | [M - C₃H₇ - C₃H₆]⁺ | Loss of isopropyl radical followed by loss of propene |

| 83 | [C₄H₅NO]⁺ | Cleavage of the hydantoin ring |

| 56 | [C₃H₆N]⁺ | Ring fragmentation |

The analysis of these fragmentation patterns provides corroborative structural evidence, complementing the data from other spectroscopic methods. The fragmentation of the hydantoin ring can occur through various pathways, often initiated by cleavage at the bonds adjacent to the carbonyl groups. nih.gov

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, analysis of related hydantoin structures allows for well-founded predictions. A key structural feature of hydantoins is their ability to form extensive hydrogen-bonding networks. nih.gov The N1-H and N3-H groups act as hydrogen bond donors, while the C2=O and C4=O groups serve as acceptors. This typically results in the formation of centrosymmetric dimers or polymeric chains in the crystal lattice. nih.gov

Computational studies on simple hydantoins show that the ring tends towards planarity to maximize π-electron delocalization. aip.org However, the bulky diisopropyl substituents at C5 would likely introduce some steric strain, potentially causing a slight puckering of the five-membered ring. The bond lengths within the hydantoin core are expected to be consistent with those observed in other 5,5-disubstituted hydantoins.

Table 4: Predicted Solid-State Structural Parameters for this compound (based on computational data for analogous hydantoins aip.org)

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Intermolecular Interactions | Strong N-H···O=C hydrogen bonds forming dimers or chains |

| C2=O Bond Length | ~1.21 Å |

| C4=O Bond Length | ~1.21 Å |

| C4-C5 Bond Length | ~1.54 Å |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

For a moderately polar compound like 5,5-diisopropylhydantoin, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity analysis. A nonpolar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) would be used. Detection could be achieved using a UV detector, as the carbonyl groups provide a chromophore, although with a relatively low wavelength maximum.

Gas chromatography could also be used, but the compound's polarity and hydrogen bonding capacity might lead to poor peak shape and peak tailing on standard nonpolar columns. Derivatization, such as silylation of the N-H groups to reduce their polarity and hydrogen-bonding ability, might be necessary to achieve good chromatographic performance.

It is important to note that 5,5-diisopropylhydantoin is an achiral molecule because the two substituents on the C5 carbon are identical. Therefore, there are no stereoisomers (enantiomers or diastereomers), and chromatographic techniques for isomer separation are not required for this specific compound. However, for hydantoins with two different substituents at the C5 position, chiral chromatography is a critical technique for separating the enantiomers. thieme-connect.de

Table 5: Hypothetical Chromatographic Conditions for Purity Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Isocratic or gradient elution with Water/Acetonitrile | UV at ~210 nm | Purity assessment, quantification |

| GC | Polar capillary (e.g., Carbowax) | Helium or Nitrogen | Flame Ionization Detector (FID) | Purity assessment (potentially after derivatization) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. For hydantoin derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method.

Research Findings:

While specific HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, methods developed for structurally similar 5,5-dialkylhydantoins can be adapted. For instance, the analysis of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products has been successfully achieved using an octadecylsilanized silica (B1680970) (ODS or C18) column. nih.gov A typical mobile phase for such separations consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. nih.govsielc.com The selection of the mobile phase composition and pH is critical for achieving optimal separation of these moderately polar compounds.

A general approach for developing an HPLC method for this compound would involve a C18 column and a gradient elution starting with a higher proportion of aqueous buffer and gradually increasing the organic solvent concentration. Detection is typically performed using a UV detector, as the hydantoin ring exhibits UV absorbance. For related compounds like 1,3-dibromo-5,5-dimethylhydantoin, a mobile phase of acetonitrile, water, and phosphoric acid has been utilized. sielc.com For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) would replace non-volatile salts like phosphate. sielc.com

Interactive Data Table: Illustrative HPLC Parameters for Hydantoin Analysis

| Parameter | Value / Description |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (with potential pH modifier like formic acid) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector |

| Temperature | Ambient |

Note: The above parameters are illustrative and would require optimization for the specific analysis of this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of hydantoin derivatives. It is particularly useful for monitoring reaction progress, identifying compounds, and determining the purity of a sample.

Research Findings:

By adjusting the ratio of the solvents in the mobile phase, the separation of the target compound from impurities or other components can be optimized. Visualization of the spots on the TLC plate is often achieved under UV light, or by using staining agents if the compounds are not UV-active.

Interactive Data Table: Representative TLC System for Hydantoin Derivatives

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | Hexane (B92381):Ethyl Acetate (in varying ratios, e.g., 7:3, 1:1) |

| Visualization | UV lamp (254 nm) |

| Chamber | Saturated with eluent vapor |

Note: The optimal mobile phase composition would need to be determined experimentally for this compound to achieve an Rf value typically between 0.3 and 0.7 for good separation.

Thermal Analysis in Hydantoin Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for characterizing the thermal properties of hydantoin compounds, including their melting point, thermal stability, and decomposition profile.

Research Findings:

While specific DSC and TGA data for this compound are not found in the reviewed literature, data for the closely related compound, 5,5-dimethylhydantoin, provides a strong indication of the expected thermal behavior.

A DSC thermogram for 5,5-dimethylhydantoin shows a sharp endothermic peak corresponding to its melting point at approximately 178 °C. researchgate.net Following the melting, a broader endotherm at higher temperatures indicates the onset of decomposition. researchgate.net

TGA analysis of 5,5-dimethylhydantoin reveals its thermal stability. The analysis shows a single, significant weight loss step corresponding to the decomposition of the molecule, which for 5,5-dimethylhydantoin, begins around 246-274 °C. researchgate.net This indicates that the hydantoin ring is thermally stable up to this temperature range. It is expected that this compound would exhibit a similar thermal profile, with a distinct melting point and a subsequent decomposition at elevated temperatures, though the exact temperatures may differ due to the larger alkyl substituents.

Interactive Data Table: Thermal Analysis Data for 5,5-Dimethylhydantoin (as a proxy)

| Analysis Technique | Observation | Temperature Range (°C) |

| DSC | Melting (Endotherm) | ~178 |

| DSC | Decomposition (Endotherm) | 278-342 |

| TGA | Onset of Decomposition (Weight Loss) | 246-274 |

Note: This data is for 5,5-dimethylhydantoin and serves as an illustrative example. The thermal transitions for this compound are expected to be in a similar range but would require experimental verification.

Computational and Theoretical Investigations of 5,5 Di Propan 2 Yl Imidazolidine 2,4 Dione Systems

Quantum Chemical Calculations for Molecular Structure and Electronic Characteristics

Quantum chemical calculations are a cornerstone of modern chemical research, offering detailed insights into molecular geometries and electronic landscapes.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been successfully applied to study various hydantoin (B18101) derivatives to determine their optimized geometries, charge distributions, and other electronic properties. ijirset.comresearchgate.net By calculating the equilibrium geometry, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography. mdpi.com

For the 5,5-Di(propan-2-yl)imidazolidine-2,4-dione system, DFT calculations would reveal the precise spatial arrangement of the atoms, including the orientation of the two propan-2-yl (isopropyl) groups attached to the C5 carbon of the hydantoin ring.

Charge density analysis, often performed using methods like Mulliken population analysis or by examining the molecular electrostatic potential (MESP), helps identify the electron-rich and electron-deficient regions of the molecule. biointerfaceresearch.com In hydantoin systems, the oxygen atoms of the carbonyl groups are typically the most electronegative, exhibiting partial negative charges, while the hydrogen atoms on the nitrogen atoms are electropositive. This distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing and can influence biological activity. researchgate.net

Table 1: Representative Calculated Equilibrium Geometry Parameters for a 5,5-Disubstituted Hydantoin Core using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C2 | ~1.39 Å |

| C2-N3 | ~1.38 Å | |

| N3-C4 | ~1.41 Å | |

| C4-C5 | ~1.53 Å | |

| C5-N1 | ~1.47 Å | |

| C2=O | ~1.22 Å | |

| C4=O | ~1.21 Å | |

| Bond Angle | C5-N1-C2 | ~111.5° |

| N1-C2-N3 | ~108.0° | |

| C2-N3-C4 | ~112.0° | |

| N3-C4-C5 | ~106.5° | |

| C4-C5-N1 | ~101.0° |

Note: These are typical values for the hydantoin ring and may vary slightly based on the specific substituents and computational level.

Beyond DFT, other quantum chemical methods are available to study molecular systems. Ab initio methods, Latin for "from the beginning," compute solutions to the Schrödinger equation without using experimental data beyond fundamental physical constants. libretexts.org Møller-Plesset perturbation theory (MP2) is an ab initio method that improves upon the Hartree-Fock (HF) method by including electron correlation effects, often leading to more accurate energy and property predictions. researchgate.net However, these methods are computationally demanding and are typically reserved for smaller systems. libretexts.orgresearchgate.net

Semi-empirical methods, such as PM3 (Parameterization Method 3), offer a faster, albeit less accurate, alternative. uomustansiriyah.edu.iq These methods simplify the complex equations of quantum mechanics by using parameters derived from experimental data. libretexts.orguomustansiriyah.edu.iq This parameterization allows for the rapid calculation of properties for very large molecules. researchgate.net While not as precise as DFT or ab initio methods for geometry optimization, semi-empirical approaches can be valuable for preliminary conformational searches or for studying large molecular assemblies where higher-level calculations are not feasible. mit.edu

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation used in DFT to describe the exchange-correlation energy, while a basis set is a set of mathematical functions used to build the molecular orbitals.

The B3LYP hybrid functional is one of the most popular and widely used functionals in computational chemistry. researchgate.netinpressco.com It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and an admixture of exact Hartree-Fock exchange. scirp.org B3LYP often provides a good balance between accuracy and computational cost for a wide range of organic molecules, including heterocyclic systems like hydantoins. mdpi.comreddit.com

The Pople-style basis set, 6-31G(d), is commonly paired with B3LYP. reddit.com This is a split-valence basis set that includes polarization functions (d-functions) on heavy (non-hydrogen) atoms, which are essential for accurately describing the geometry of cyclic and sterically hindered molecules. researchgate.net For more refined calculations, larger basis sets like 6-311++G(d,p) may be used, which add diffuse functions and polarization functions on hydrogen atoms. researchgate.net The validation of the chosen method is typically achieved by comparing calculated results, such as geometric parameters or vibrational frequencies, with available experimental data for the target molecule or structurally related compounds. mdpi.com

Molecular Modeling and In Silico Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a flexible molecule like this compound, conformational analysis is key to understanding its preferred shapes and dynamic behavior.

The two isopropyl groups at the C5 position of this compound introduce several rotatable bonds, leading to multiple possible conformations. Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers (energy minima). nih.gov This is often done through a systematic or stochastic conformational search using molecular mechanics (MM) or quantum mechanical methods. acs.org

The analysis would focus on the torsion angles around the C5-C(isopropyl) bonds. The relative energies of the different conformers indicate their population at a given temperature. This information is crucial as the preferred conformation can significantly impact the molecule's physical properties and its ability to interact with biological targets. The flexibility of the molecule can be assessed by examining the energy barriers between different stable conformations. mdpi.com

Table 2: Illustrative Conformational Analysis of a Disubstituted Hydantoin

| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A (Global Minimum) | (N1-C5-C-H) = 60, (N1-C5-C'-H') = 180 | 0.00 | 75.1 |

| B | (N1-C5-C-H) = 180, (N1-C5-C'-H') = 180 | 1.15 | 14.2 |

| C | (N1-C5-C-H) = 60, (N1-C5-C'-H') = 60 | 1.50 | 8.3 |

| D | (N1-C5-C-H) = -60, (N1-C5-C'-H') = 180 | 2.50 | 2.4 |

Note: Data are hypothetical and serve to illustrate the type of results obtained from a conformational search. The actual values for this compound would require specific calculations.

An intramolecular hydrogen bond (IMHB) is a non-covalent interaction between a hydrogen bond donor and an acceptor within the same molecule. unito.it The formation of an IMHB can have a profound effect on a molecule's conformation, locking it into a more rigid, pseudo-cyclic structure. nih.gov This can, in turn, influence physicochemical properties such as lipophilicity and membrane permeability. nih.govscilit.com

In the case of the parent this compound, the molecule possesses two hydrogen bond donors (the N1-H and N3-H groups) and two acceptors (the C2=O and C4=O carbonyl oxygens). However, due to the rigid five-membered ring structure, the formation of an IMHB between these groups is geometrically unfavorable. IMHBs are more likely to occur in derivatives where flexible side chains containing donor/acceptor groups are attached to the hydantoin core. wikipedia.org

Computational analysis is a powerful tool to identify and characterize potential IMHBs. By analyzing the optimized geometries of different conformers, one can check if the distance between the hydrogen and the acceptor atom and the corresponding angle are within the established criteria for a hydrogen bond. unito.it Quantum chemical calculations can also quantify the strength of such an interaction.

Theoretical Studies on Tautomerism and Isomer Stability of Hydantoin Derivatives

The stability of this compound, like other hydantoin derivatives, is significantly influenced by tautomerism. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of various tautomeric forms. Hydantoins can exist in several tautomeric forms, including the diketo, keto-enol, and di-enol forms. Computational analyses consistently show that for 5,5-disubstituted hydantoins, the diketo form is the most stable tautomer in both the gas phase and in various solvents.

Solvation effects also play a crucial role in the stability of hydantoin tautomers. Theoretical models incorporating a solvent continuum, such as the Polarizable Continuum Model (PCM), have demonstrated that polar solvents tend to stabilize the more polar tautomers. However, for 5,5-disubstituted hydantoins, the diketo form remains the most stable even in highly polar solvents.

Table 1: Relative Stability of Hydantoin Tautomers from Theoretical Studies

| Tautomer Form | General Structure | Relative Stability | Key Findings |

| Diketo |  | Most Stable | Predominant form in gas phase and solution. |

| Keto-enol |  | Less Stable | Higher in energy due to disruption of the amide resonance. |

| Di-enol |  | Least Stable | Significantly higher in energy. |

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling are powerful computational tools for predicting the physicochemical and biological properties of molecules like this compound. These models establish a mathematical relationship between the molecular structure and a specific property of interest.

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's structure. For this compound, a wide range of descriptors can be calculated to build predictive models. These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., Balaban J index, Wiener index) and connectivity indices, which describe the branching and shape of the molecule.

3D Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular volume, surface area, and shape indices.

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these include dipole moment, HOMO/LUMO energies, and partial charges on atoms.

The selection of appropriate descriptors is a critical step in developing a robust and predictive QSPR model.

Table 2: Examples of Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Description | Potential Application |

| 1D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | General property prediction. |

| 2D | Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Prediction of membrane permeability. |

| 3D | Molecular Volume | The volume occupied by the molecule. | Prediction of solubility and binding affinity. |

| Quantum Chemical | Dipole Moment | A measure of the polarity of the molecule. | Prediction of intermolecular interactions. |

The reliability of computational models is established by benchmarking their predictions against experimental data. For hydantoin derivatives, this often involves comparing calculated properties with experimentally determined values. For instance, predicted binding affinities of hydantoin-based enzyme inhibitors can be compared with IC50 values obtained from in vitro assays.

In the context of this compound, while specific experimental data for benchmarking may be limited, data from structurally similar hydantoins can be used to validate the computational methods. For example, calculated NMR chemical shifts for the core hydantoin ring can be compared with experimental NMR data for a range of 5,5-disubstituted hydantoins to assess the accuracy of the chosen DFT functional and basis set. nih.govmdpi.com

Table 3: Illustrative Benchmarking of Calculated vs. Experimental Data for a Hydantoin Derivative

| Property | Computational Method | Predicted Value | Experimental Value | Deviation |

| ¹³C NMR Chemical Shift (C=O at C4) | DFT (B3LYP/6-31G) | 172.5 ppm | 170.1 ppm | +2.4 ppm |

| ¹³C NMR Chemical Shift (C=O at C2) | DFT (B3LYP/6-31G) | 158.3 ppm | 156.9 ppm | +1.4 ppm |

| Dipole Moment | DFT (B3LYP/6-31G*) | 3.2 D | 3.5 D | -0.3 D |

Mechanistic Insights from Theoretical Studies of Reaction Pathways

Theoretical studies provide valuable insights into the mechanisms of chemical reactions involving this compound, both in its synthesis and its subsequent transformations. The Bucherer-Bergs reaction is a classic method for synthesizing 5,5-disubstituted hydantoins from a ketone, potassium cyanide, and ammonium (B1175870) carbonate. mdpi.comnih.gov

Computational studies of the Bucherer-Bergs reaction mechanism have helped to elucidate the key intermediates and transition states involved in the process. wikipedia.orgalfa-chemistry.com The reaction is believed to proceed through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring. alfa-chemistry.com Theoretical calculations can determine the energy barriers for each step of the reaction, providing a detailed understanding of the reaction kinetics and helping to optimize reaction conditions.

For a sterically hindered ketone like diisopropyl ketone (the precursor to this compound), theoretical studies can be particularly useful in understanding how steric hindrance affects the reaction rate and yield. By modeling the transition state structures, it is possible to rationalize the observed reactivity and potentially design more efficient synthetic routes.

Chemical Reactivity and Functionalization Strategies of 5,5 Di Propan 2 Yl Imidazolidine 2,4 Dione

Derivatization at the Ring Nitrogen Atoms (N-1, N-3)

The presence of two secondary amine functionalities within the imidazolidine-2,4-dione ring allows for a variety of substitution reactions at the N-1 and N-3 positions. These sites are the most common targets for chemical modification to alter the molecule's physicochemical properties.

The nitrogen atoms of the hydantoin (B18101) ring can be readily functionalized through alkylation and acylation reactions. The acidity of the N-H protons (pKa ≈ 9) facilitates deprotonation by a suitable base, generating a nucleophilic hydantoinate anion. This anion can then react with various electrophiles.

Alkylation: The introduction of alkyl groups at the N-1 and/or N-3 positions is a common strategy. This is typically achieved by treating the hydantoin with an alkyl halide in the presence of a base. The reaction proceeds via nucleophilic substitution. For instance, the alkylation of the analogous 5,5-diphenylimidazolidine-2,4-dione (phenytoin) to produce hybrid pharmacophores has been demonstrated, where the phenytoin (B1677684) salt is reacted with a suitable alkylating agent. researchgate.net The choice of base and solvent system can influence the selectivity and yield of mono- versus di-alkylation.

Acylation: Acyl groups can be introduced at the nitrogen centers using acylating agents like acyl chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine. nih.gov The reaction results in the formation of N-acyl derivatives. Depending on the stoichiometry and reaction conditions, either mono- or di-acylated products can be obtained. These reactions are influenced by the steric and electronic properties of the acylating agent. nih.gov

| Reaction Type | Reagent Class | General Product | Example Reagent |

| Alkylation | Alkyl Halides | N-Alkyl Hydantoin | Methyl Iodide |

| Alkylation | Benzyl Halides | N-Benzyl Hydantoin | Benzyl Bromide |

| Acylation | Acyl Chlorides | N-Acyl Hydantoin | Acetyl Chloride |

| Acylation | Acid Anhydrides | N-Acyl Hydantoin | Acetic Anhydride |

The Mannich reaction is a powerful three-component condensation reaction for the aminoalkylation of acidic protons located on a carbon atom. wikipedia.org However, it can also be applied to N-H acidic compounds like hydantoins. This reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and the active hydrogen-containing compound, in this case, 5,5-di(propan-2-yl)imidazolidine-2,4-dione.

The reaction proceeds through the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic nitrogen of the hydantoin ring. wikipedia.orgnih.gov This method allows for the introduction of an aminomethyl group onto the N-3 position of the hydantoin core. A study focused on the design and synthesis of N-Mannich bases with an imidazolidine-2,4-dione core demonstrated this functionalization. nih.gov The resulting N-Mannich bases have been investigated for their potential biological activities. nih.gov

| Amine Component | Aldehyde | Resulting N-3 Substituent |

| Morpholine | Formaldehyde | -(CH₂)-Morpholine |

| Piperidine | Formaldehyde | -(CH₂)-Piperidine |

| N-Methylpiperazine | Formaldehyde | -(CH₂)-N-Methylpiperazine |

| Pyrrolidine | Formaldehyde | -(CH₂)-Pyrrolidine |

Reactivity at the 5-Position (Quaternary Carbon)

The C-5 position of this compound is a quaternary carbon, meaning it is bonded to four other carbon atoms and bears no hydrogen atoms. This structural feature has significant implications for its reactivity.

The two isopropyl groups at the C-5 position are sterically bulky. This "gem-di-isopropyl" arrangement significantly hinders any potential nucleophilic or electrophilic attack at the C-5 carbon itself. Furthermore, this steric bulk can influence the reactivity of the adjacent carbonyl groups at C-2 and C-4 by impeding the approach of reagents. The quaternary nature of the C-5 carbon makes it non-enolizable, preventing reactions that require the formation of an enolate at this position. This inherent stability is a defining characteristic of 5,5-disubstituted hydantoins.

Direct functionalization or substitution at the pre-formed C-5 quaternary carbon is chemically challenging and generally not a viable synthetic route. The introduction of diverse substituents at this position is typically accomplished during the synthesis of the hydantoin ring itself. The most common synthetic pathway is the Bucherer-Bergs reaction, which involves the reaction of a ketone (in this case, di-isopropyl ketone), cyanide, and ammonium (B1175870) carbonate. Therefore, the substituents at the C-5 position are determined by the choice of the starting ketone. To create analogues with different C-5 substituents, a different ketone would be required for the initial synthesis.

Ring System Transformations and Rearrangements

The imidazolidine-2,4-dione ring is a relatively stable heterocyclic system. Transformations and rearrangements typically require harsh reaction conditions.

One of the key reactions related to the formation of 5,5-disubstituted hydantoins is the pinacol-like rearrangement that can occur during certain synthetic routes. For example, the synthesis of the related compound phenytoin (5,5-diphenylimidazolidine-2,4-dione) from benzil and urea (B33335) proceeds via an intramolecular cyclization to form a heterocyclic intermediate, which then undergoes a 1,2-phenyl shift in a rearrangement reaction to yield the final product. bepls.com

Photochemical Reactivity of Imidazolidine-2,4-diones

The interaction of imidazolidine-2,4-dione derivatives with light, particularly in the ultraviolet (UV) spectrum, can induce significant chemical changes. Exposure of related heterocyclic compounds to simulated sunlight or UVA/B radiation can lead to photodegradation and the generation of reactive oxygen species (ROS), such as singlet oxygen. nih.gov These photochemical events can cause further reactions, including the peroxidation of lipids and damage to biomolecules, indicating that the imidazolidine-2,4-dione ring system possesses photosensitizing properties. nih.gov

When analyzed by techniques such as ultraviolet photodissociation (UVPD) mass spectrometry, molecules can reveal unique fragmentation patterns that are not typically observed with other ionization methods like collision-induced dissociation. nih.gov UV photoabsorption excites the molecule to a higher electronic state, providing access to high-energy dissociation pathways. nih.gov

For this compound, UV irradiation would likely induce fragmentation at several key points. The most probable fragmentation patterns would include:

Loss of Isopropyl Groups: Cleavage of one or both C-C bonds connecting the isopropyl groups to the C5 position of the ring.

Ring Fission: Breakage of the bonds within the imidazolidine-2,4-dione ring itself, leading to the loss of entities such as CO, HNCO, or other small fragments.

Combined Fragmentation: A combination of side-chain and ring fragmentation events.

This behavior is analogous to the mass spectral fragmentation patterns observed for other substituted imidazolidin-2,4-diones, where cleavage of substituent groups and ring fragmentation are common. researchgate.net

| Fragmentation Pathway | Lost Fragment | Description |

|---|---|---|

| Side-Chain Cleavage | CH(CH₃)₂ (Isopropyl radical) | Loss of one isopropyl group from the C5 position. |

| Ring Fragmentation | CO (Carbon monoxide) | Loss of a carbonyl group from the heterocyclic ring. |

| Ring Fragmentation | HNCO (Isocyanic acid) | Cleavage of the ring leading to the elimination of the urea-like portion. |

The mechanism of UVPD is distinct from thermal or collisional activation. Upon absorbing a UV photon, the molecule is promoted to an excited electronic state. From this state, it can undergo several processes:

Direct Dissociation: The molecule can fragment directly from the excited state, often leading to unique product ions. nih.gov

Internal Conversion/Vibrational Predissociation: The electronic energy can be converted into vibrational energy in the ground electronic state, leading to fragmentation patterns that may resemble those from high-energy collisional dissociation.

For this compound, the absorption of a UV photon could populate an n→π* or π→π* excited state associated with the carbonyl groups and the N-C=O amide linkages. The excess energy in this state could then be channeled into specific bond cleavages. For instance, the cleavage of an isopropyl group could proceed via a radical mechanism initiated by the excited state. The fragmentation of the ring likely involves a more complex series of bond rearrangements, facilitated by the high energy barrier that UV excitation overcomes.

Advanced Derivatization for Hybrid Molecule Design

The imidazolidine-2,4-dione structure serves as a robust scaffold for the design of hybrid molecules. By chemically modifying the core, particularly at the N1 and N3 positions, it can be linked to other molecular entities to create conjugates with novel properties.

Click chemistry refers to a set of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. nd.edu The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecules. slideshare.net

To apply this to this compound, the molecule would first need to be functionalized with either a terminal alkyne or an azide group. This is typically achieved by alkylating one of the nitrogen atoms (N1 or N3) with a reagent containing the desired "click handle." For example, reacting the hydantoin with propargyl bromide would install a terminal alkyne. Once functionalized, this derivative can be "clicked" onto any other molecule bearing the complementary functional group (an azide in this case). This strategy is widely used for bioconjugation, such as linking small molecules to peptides, nucleic acids, or polymers. nd.edunih.gov

| Component | Description | Example |

|---|---|---|

| Scaffold Molecule | This compound | The core structure to be derivatized. |

| Click Handle 1 (Alkyne) | A derivative of the scaffold containing a terminal alkyne. | N1-propargyl-5,5-di(propan-2-yl)imidazolidine-2,4-dione |

| Click Handle 2 (Azide) | The molecule to be conjugated, containing an azide group. | Azido-functionalized peptide or polymer |

| Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable triazole linkage between the two components slideshare.neteijppr.com |

Linker Chemistry for Multi-Substituent Integration

The strategic functionalization of the this compound core is pivotal for the development of complex molecular architectures where this moiety acts as a central scaffold. The integration of multiple substituents is typically achieved by leveraging the reactivity of the nitrogen atoms at the N-1 and N-3 positions of the imidazolidine-2,4-dione ring. These positions serve as primary handles for the attachment of various linker groups, which can, in turn, be further elaborated to introduce additional chemical diversity.

The differential reactivity of the N-1 and N-3 protons allows for selective or sequential functionalization. The proton at the N-3 position is generally more acidic and thus more readily deprotonated and substituted under basic conditions. nih.gov This inherent reactivity provides a straightforward route to mono-functionalized derivatives. Subsequent functionalization at the N-1 position can then be achieved, often under more forcing conditions or by employing alternative synthetic strategies. unlp.edu.ar

Common strategies for introducing linkers onto the this compound scaffold include N-alkylation and N-acylation reactions. These reactions allow for the covalent attachment of a wide array of bifunctional linkers, which can bear terminal functional groups such as esters, protected amines, or alkynes, suitable for subsequent conjugation or modification.

For instance, N-alkylation with a bifunctional linker like ethyl bromoacetate can introduce an ester functionality, which can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with an amine-containing substituent using standard peptide coupling chemistry. Alternatively, linkers containing terminal azides or alkynes can be introduced, setting the stage for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other molecular fragments.

Solid-phase synthesis has also emerged as a powerful technique for the generation of libraries of hydantoin-based compounds with multiple points of diversity. nih.gov In this approach, the this compound scaffold can be anchored to a solid support, followed by sequential deprotection and coupling steps to introduce various substituents via linker moieties. nih.gov

Multi-component reactions (MCRs) offer a highly efficient alternative for the de novo synthesis of complex and diversely substituted imidazolidine-2,4-diones, including those with integrated linker functionalities. nih.govjsynthchem.com For example, a variation of the Bucherer-Bergs or Ugi reaction could potentially be adapted to incorporate reactants that already contain the desired linker and substituent functionalities, leading to the rapid assembly of complex molecules in a single pot. mdpi.comorganic-chemistry.org

Below is a table summarizing potential linker attachment strategies for the multi-substituent integration on the this compound scaffold, based on established reactivity of the hydantoin core.

| Reaction Type | Reagents and Conditions | Linker Functionality Introduced | Potential for Further Functionalization |

| N-3 Alkylation | 1. Base (e.g., NaH, K2CO3) in an inert solvent (e.g., DMF, THF)2. Electrophile (e.g., Br-(CH2)n-COOEt) | Alkyl chain with a terminal ester | Hydrolysis to carboxylic acid for amide coupling |

| N-1,N-3 Dialkylation | 1. Stronger base or more forcing conditions after N-3 alkylation2. Second electrophile | Two independent alkyl linkers | Orthogonal chemistries can be employed on each linker |

| N-3 Acylation | 1. Acyl chloride or anhydride (e.g., ClCO-(CH2)n-N3)2. Base (e.g., Pyridine, Et3N) | Acyl group with a terminal azide | Click chemistry (e.g., CuAAC) with an alkyne-containing substituent |

| Mannich Reaction | Formaldehyde and a secondary amine (e.g., morpholine) | Aminomethyl group at N-3 | Can be used as a protecting group for N-3 to allow selective N-1 functionalization unlp.edu.ar |

| Mitsunobu Reaction | 1. Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3)2. Linker with a terminal alcohol (e.g., HO-(CH2)n-C≡CH) | Alkyl linker with a terminal alkyne | Click chemistry with an azide-containing substituent |

Structural Relationships and Scaffold Modifications in Imidazolidine 2,4 Dione Chemistry

Comparative Structural Investigations with Other 5,5-Disubstituted Hydantoins

In 5,5-diphenylhydantoin, the five-membered hydantoin (B18101) ring is nearly planar. However, the steric bulk and electronic properties of the two phenyl groups at C5 cause slight distortions. The orientation of these phenyl rings relative to the hydantoin core is a defining structural feature. In contrast, 5,5-dialkylhydantoins, including the di-isopropyl derivative, exhibit different conformational properties. The tetrahedral sp3-hybridized C5 atom, bonded to two bulky isopropyl groups, leads to greater puckering of the imidazolidine-2,4-dione ring compared to its diphenyl counterpart. This puckering is a mechanism to alleviate the steric strain imposed by the alkyl groups.

Structural data from X-ray crystallography allows for a precise comparison of these molecules. The bond lengths within the hydantoin ring itself (N1-C2, C2-N3, N3-C4, C4-C5, C5-N1) are generally consistent across the class, but minor variations arise due to the electronic effects of the C5 substituents. The endocyclic bond angles, particularly around the C5 atom, show more significant variation, reflecting the different steric demands of diphenyl versus di-isopropyl substitution. These structural nuances, dictated by the C5 substituents, are critical as they influence the molecule's three-dimensional shape, its ability to form intermolecular interactions like hydrogen bonds, and consequently, its interaction with biological targets.

Table 1: Comparative Crystallographic Data of Selected 5,5-Disubstituted Hydantoins

| Parameter | 5,5-Diphenylhydantoin | 5,5-Dimethylhydantoin (B190458) |

|---|---|---|

| Hydantoin Ring Conformation | Nearly Planar | Puckered/Envelope |

| C4-C5-N1 Angle (°) | ~103-105 | ~102-104 |

| Inter-substituent C-C5-C Angle (°) | ~110-112 (C-C5-C of phenyls) | ~112-115 (C-C5-C of methyls) |

| Intermolecular Interactions | N-H···O hydrogen bonds, C-H···π interactions | N-H···O hydrogen bonds |

Synthesis and Characterization of Hydantoin Analogs

Thiohydantoins and selenohydantoins are important structural analogs of hydantoins where one or both of the carbonyl oxygen atoms are replaced by sulfur or selenium, respectively. The most common are the 2-thiohydantoin and 2-selenohydantoin derivatives.

Synthesis: The synthesis of 2-thiohydantoins is well-established and can be achieved through several routes. A prevalent method involves the reaction of α-amino acids with isothiocyanates. This two-step process first yields a thiourea derivative, which then undergoes cyclization under acidic or basic conditions to form the 5-substituted-2-thiohydantoin. The substituent at the C5 position is derived from the side chain of the starting α-amino acid. jchemrev.com Another common approach is the direct condensation of an α-amino acid with thiourea at high temperatures. scispace.comresearchgate.net Modifications to these methods, including the use of microwave irradiation, have been developed to improve reaction times and yields. jchemrev.com

The synthesis of 2-selenohydantoins follows a similar logic, often employing isoselenocyanates as key reagents. These are reacted with amines or amino acid esters to generate selenium-containing urea (B33335) analogs, which are then cyclized to form the selenohydantoin ring.

Characterization: These analogs are characterized using a suite of standard spectroscopic techniques.

NMR Spectroscopy (¹H and ¹³C): Provides definitive information about the molecular structure, including the successful incorporation of substituents and the integrity of the heterocyclic ring.

Infrared (IR) Spectroscopy: Is particularly useful for identifying the C=S (thiocarbonyl) or C=Se (selenocarbonyl) stretching vibrations, which appear at different frequencies than the C=O (carbonyl) stretch, confirming the structural modification.

Mass Spectrometry: Confirms the molecular weight of the synthesized compound, accounting for the mass change from oxygen to sulfur or selenium.

X-ray Crystallography: Offers unambiguous proof of structure and detailed information on bond lengths, bond angles, and solid-state packing.

Creating more complex molecular scaffolds by fusing the hydantoin ring with other heterocyclic systems has been a significant area of research. These fused systems often exhibit unique three-dimensional shapes and have applications in medicinal chemistry.

Synthesis: Several elegant strategies have been developed to synthesize these complex structures.

Intramolecular Cyclization: One powerful method involves a selenium-induced intramolecular cyclization. In this approach, a spiro-bicyclic hydantoin containing an appropriately positioned alkenyl (C=C) group is treated with a selenium reagent. This induces a regiospecific cyclization, where a nitrogen atom of the hydantoin ring attacks the activated double bond, forming a new ring and resulting in a fused tricyclic hydantoin system. researchgate.net

Solid-Phase and Fluorous Synthesis: These techniques are employed for the high-throughput synthesis of libraries of fused hydantoins. For example, fluorous proline derivatives can undergo post-condensation modifications to form hydantoin-fused tricyclic and tetracyclic ring systems. nih.gov These methods often utilize microwave-assisted reactions to accelerate the synthetic process.

Ring Expansion Reactions: Bicyclic and tricyclic scaffolds can be constructed through intramolecular nucleophilic aromatic substitution of metallated nitriles that are tethered by a urea linkage to a heterocyclic precursor. This reaction results in a ring expansion where a hydantoin ring bridges the newly formed polycyclic product.

Characterization: The characterization of these rigid, polycyclic structures relies heavily on advanced analytical techniques.

2D NMR Spectroscopy (COSY, HMQC, HMBC): Essential for assigning the complex proton and carbon signals and establishing connectivity in the fused-ring system.

X-ray Crystallography: Considered the gold standard for elucidating the precise three-dimensional structure, stereochemistry, and conformational details of these intricate molecules.

Elucidation of Substituent Effects on Overall Molecular Architecture

In the case of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione, the two bulky, non-polar isopropyl groups force the hydantoin ring into a more puckered conformation to minimize steric hindrance. This contrasts with 5,5-diphenylhydantoin, where the planar phenyl rings allow for a relatively planar hydantoin ring and engage in π-stacking interactions. Studies on a range of 5,5-disubstituted hydantoins show that increasing the steric bulk of the C5 substituents generally leads to greater deviation from planarity in the hydantoin ring. nih.gov

Furthermore, substituents can influence the formation of specific secondary structures in larger molecules containing a hydantoin core. Conformational analyses of hydantoin-based peptidomimetics have shown that the scaffold can adopt conformations that mimic protein secondary structures like α-helices and β-turns. nih.govacs.org The preference for one conformation over another is driven by the formation of intramolecular hydrogen bonds, and the nature of the substituents on and around the hydantoin ring can stabilize or destabilize these interactions, thereby controlling the molecule's preferred shape. nih.govacs.org This conformational control is crucial, as the specific three-dimensional arrangement of substituents is a key determinant of a molecule's biological activity.

Stereochemical Considerations and Absolute Configuration Studies

When the two substituents at the C5 position of the hydantoin ring are different, the C5 carbon becomes a stereocenter, leading to the existence of enantiomers. Even if the substituents are identical, as in this compound, chirality can be introduced elsewhere in the molecule, for instance, by substitution at the N1 or N3 positions. The study of this stereochemistry is critical, as different stereoisomers can have vastly different biological properties. semanticscholar.org

The synthesis of chiral hydantoins often results in a racemic mixture, which then requires separation into individual enantiomers, typically using techniques like preparative high-performance liquid chromatography (HPLC) on a chiral stationary phase. semanticscholar.org

Determining the absolute configuration (the actual three-dimensional arrangement of atoms) of a separated enantiomer is a non-trivial but essential task. wikipedia.orgpurechemistry.org Several powerful methods are employed:

X-ray Crystallography: This is the most definitive method. If a suitable single crystal of an enantiomer can be grown, X-ray diffraction analysis can directly determine its absolute stereochemistry. purechemistry.orguj.edu.pl

Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are widely used, especially when crystallization is difficult. nih.govnih.govspectroscopyeurope.com These methods measure the differential absorption of left- and right-circularly polarized light. The experimental ECD or VCD spectrum of an enantiomer is compared to spectra calculated for both the R and S configurations using computational methods like time-dependent density functional theory (TD-DFT). nih.govnih.gov A match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. semanticscholar.orgnih.gov

These studies are fundamental to establishing clear structure-activity relationships for chiral hydantoin derivatives. uj.edu.pl

Q & A

Q. What are the common synthetic routes and characterization techniques for 5,5-di(propan-2-yl)imidazolidine-2,4-dione?

The compound is synthesized via nucleophilic substitution, acylation, or halogenation reactions. For example, derivatives are prepared by reacting 5,5-diphenyl-imidazolidine-2,4-dione with acetyl chloride in acetone or alkyl halides under reflux conditions . Characterization involves:

Q. How does the chemical stability of this compound vary under different conditions?

The compound is thermally stable but undergoes hydrolysis in biological systems via hydantoinase enzymes. Stability can be assessed using:

- NaOH consumption assays : Hydrolysis under basic conditions (0.1 N NaOH, 30 min reflux) followed by back-titration with HCl to determine reaction stoichiometry .

- Thermogravimetric analysis (TGA) : Not directly referenced, but analogous methods for thermal decomposition studies are applicable.

Advanced Research Questions

Q. What methodological strategies are used to resolve contradictions in reported melting points or spectroscopic data for this compound?

Discrepancies (e.g., melting points differing by >100°C) are addressed via:

- Recrystallization : Purification using ethanol or other solvents to isolate pure phases .

- X-ray crystallography : Single-crystal analysis (e.g., monoclinic P2₁ space group, a = 8.54 Å, b = 8.94 Å) to confirm molecular packing and hydrogen bonding .

- Reproducibility checks : Repeating synthesis under controlled conditions (e.g., anhydrous K₂CO₃ in DMF at 50–55°C) .

Q. How can computational methods predict the reactivity of this compound in drug design?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic structure and reaction pathways:

Q. What modifications enhance the bioactivity of this compound for CNS disorders or enzyme inhibition?

Key strategies include:

- N3-H alkylation : Introducing hydrophilic groups (e.g., 3-heptyl or 3-tetradecyl) to improve solubility and FAAH inhibition (pI₅₀ = 5.12–5.94) .

- Schiff base formation : Combining with aldehydes to enhance anticonvulsant activity via additive effects with phenytoin .

Methodological Notes

- Synthesis optimization : Use anhydrous solvents and catalysts (e.g., KI) to improve yields in nucleophilic substitutions .

- Analytical validation : Cross-validate NMR data with literature (e.g., δ 7.4–7.6 ppm for aromatic protons in DMSO-d₆) .

- Biological assays : Screen derivatives using in vitro models (e.g., colon carcinoma cells for cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.